molecular formula C10H8N2O2 B7826301 3-Methyl-1,6-naphthyridine-2-carboxylic acid CAS No. 914201-25-5

3-Methyl-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B7826301
CAS No.: 914201-25-5
M. Wt: 188.18 g/mol
InChI Key: WLYGHDZZQMBISN-UHFFFAOYSA-N
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Description

Contextualization within Naphthyridine Chemistry

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties.

The six isomers of naphthyridine are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comresearchgate.net Each isomer presents a unique scaffold for chemical functionalization, leading to a wide array of derivatives with diverse biological and material science applications. mdpi.comresearchgate.net The position of the nitrogen atoms influences the electron density distribution of the ring system, affecting its reactivity, basicity, and potential for intermolecular interactions. For instance, the 1,8-naphthyridine (B1210474) scaffold is famously the core of the antibacterial agent nalidixic acid. mdpi.com The varied isomeric forms have made them a subject of significant scientific research for their potential therapeutic uses. mdpi.com

Naphthyridine IsomerRelative Position of Nitrogen Atoms
1,5-NaphthyridineOne nitrogen in each ring, opposite to each other
1,6-Naphthyridine (B1220473)One nitrogen in each ring, adjacent to the ring junction
1,7-NaphthyridineOne nitrogen in each ring, one adjacent and one meta to the ring junction
1,8-NaphthyridineOne nitrogen in each ring, both adjacent to the ring junction on the same side
2,6-NaphthyridineOne nitrogen in each ring, both meta to the ring junction
2,7-NaphthyridineOne nitrogen in each ring, one meta and one para to the ring junction

The exploration of naphthyridine chemistry has a long and storied history. The first naphthyridine derivative was synthesized in the late 19th century, but it was the discovery of the antibacterial properties of nalidixic acid (a 1,8-naphthyridine derivative) in 1962 that catalyzed a surge in research interest. mdpi.com This discovery highlighted the potential of naphthyridine scaffolds in medicinal chemistry and prompted extensive investigations into other isomers and their derivatives. researchgate.net Over the decades, academic research has expanded to explore the application of naphthyridines in various fields, including their use as anticancer agents, antivirals, and anti-inflammatory compounds. researchgate.net Furthermore, their unique photophysical properties have led to their investigation as organic luminescence materials. rsc.org

Research Rationale for Investigating 3-Methyl-1,6-naphthyridine-2-carboxylic Acid

The specific structural features of this compound provide a compelling rationale for its academic investigation. The combination of the 1,6-naphthyridine core, a carboxylic acid group at position 2, and a methyl group at position 3 suggests a molecule with potential for novel chemical and biological activities.

Importance of the 1,6-Naphthyridine Scaffold in Research

The 1,6-naphthyridine isomer is a significant scaffold in its own right, found in natural products and forming the basis for a variety of synthetic molecules with interesting properties. rsc.org This scaffold is a key component of numerous compounds with diverse biological activities, including anticancer, and antimicrobial properties. scispace.com The arrangement of the nitrogen atoms in the 1,6-isomer influences its three-dimensional shape and electronic properties, making it an attractive framework for the design of targeted therapeutic agents. mdpi.com The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines underscores their importance in both synthetic and medicinal chemistry. rsc.org

Academic Relevance of the Carboxylic Acid Functional Group at Position 2

The presence of a carboxylic acid group, particularly at the 2-position of a heterocyclic ring system, is of significant academic interest for several reasons. Carboxylic acids are versatile functional groups that can participate in a wide range of chemical transformations, making them valuable handles for the synthesis of more complex molecules. nih.gov They can be converted into esters, amides, and other derivatives, allowing for the systematic exploration of structure-activity relationships. nih.gov

From a biological perspective, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and can exist as a carboxylate anion under physiological conditions. These properties can facilitate strong interactions with biological targets such as enzymes and receptors. In the context of naphthyridine chemistry, the introduction of a carboxylic acid group has been a key strategy in the development of biologically active compounds. For example, many quinolone and naphthyridine antibacterial agents feature a carboxylic acid at the 3-position, which is crucial for their mechanism of action. mdpi.com While in a different position, the academic precedent for the importance of this functional group in related scaffolds is well-established. mdpi.com

Theoretical Impact of Methyl Substitution at Position 3

The introduction of a methyl group at the 3-position of the 1,6-naphthyridine-2-carboxylic acid core is predicted to have several important effects on the molecule's properties.

Steric Effects: The methyl group introduces steric bulk in proximity to the carboxylic acid. This can influence the conformation of the carboxylic acid group, potentially affecting its reactivity and its ability to interact with biological targets. It can also influence the planarity of the naphthyridine ring system.

Metabolic Stability: In a medicinal chemistry context, the introduction of a methyl group can block potential sites of metabolism. This can lead to an increased half-life of the compound in biological systems, a desirable property for therapeutic agents.

The combination of these effects makes the seemingly simple addition of a methyl group a significant modification that warrants academic investigation to fully understand its impact on the chemical and biological profile of the 1,6-naphthyridine-2-carboxylic acid scaffold.

Current Academic Research Landscape and Unaddressed Questions Pertaining to this compound

A comprehensive review of scientific literature indicates that dedicated research on this compound is sparse. The majority of available studies focus on the synthesis and application of the broader 1,6-naphthyridine core or its other derivatives, such as 1,6-naphthyridin-2(1H)-ones and fused polycyclic 1,6-naphthyridin-4-amines. mdpi.comnih.govrsc.org

The synthesis of related structures, like 10-methoxy dibenzo[b,h] chemsrc.commdpi.comnaphthyridine-2-carboxylic acid, has been reported, suggesting that the incorporation of a carboxylic acid group at the 2-position of the 1,6-naphthyridine ring is synthetically feasible. researchgate.net General synthetic routes to the 1,6-naphthyridine skeleton often involve the construction from a preformed pyridine or pyridone ring. mdpi.comnih.gov However, a specific, optimized synthesis for this compound is not described in the surveyed literature.

The lack of focused research on this compound leads to several unaddressed questions:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce this compound with high purity and yield?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its solubility, pKa, and crystal structure?

Chemical Reactivity: How does the interplay of the methyl and carboxylic acid groups on the 1,6-naphthyridine core influence its chemical reactivity and potential for further functionalization?

Biological Activity: Does this compound exhibit any significant biological activity? Could it serve as a precursor or scaffold for the development of novel therapeutic agents?

Coordination Chemistry: How does this molecule behave as a ligand in coordination with various metal ions?

The following table summarizes the key research gaps identified in the current academic landscape.

Research AreaUnaddressed Questions for this compound
Synthetic Chemistry - Lack of a documented, specific synthetic protocol. - Need for optimization of reaction conditions for yield and purity.
Physical Chemistry - Absence of data on solubility, melting point, boiling point, and spectral characteristics. - Crystal structure remains undetermined.
Medicinal Chemistry - No reported studies on its biological activity or pharmacological profile. - Potential as a building block for more complex molecules is unexplored.
Materials Science - Potential applications in materials science, such as in organic electronics or as a functional ligand, have not been investigated.

Future research efforts are necessary to address these fundamental questions and to fully elucidate the chemical, physical, and biological properties of this compound. Such studies would not only contribute to the fundamental understanding of this specific molecule but also potentially unlock new applications for the broader class of 1,6-naphthyridine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,6-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-4-7-5-11-3-2-8(7)12-9(6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYGHDZZQMBISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2)N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257194
Record name 3-Methyl-1,6-naphthyridine-2-carboxylic acid
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Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914201-25-5
Record name 3-Methyl-1,6-naphthyridine-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257194
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Synthetic Methodologies for 3 Methyl 1,6 Naphthyridine 2 Carboxylic Acid and Its Structural Analogs

Strategic Approaches to the 1,6-Naphthyridine (B1220473) Scaffold Formation

The assembly of the 1,6-naphthyridine core is the foundational step in the synthesis of the target compound and its derivatives. Various strategies have been developed, primarily revolving around the construction of the fused pyridine (B92270) rings.

Established Cyclization Reactions for Naphthyridine Core Synthesis

Several classical and modern cyclization reactions have been adapted for the synthesis of the 1,6-naphthyridine scaffold. These methods often involve the formation of one of the pyridine rings onto a pre-existing pyridine or piperidone precursor.

One of the most traditional methods for synthesizing nitrogen-containing heterocyclic compounds is the Skraup reaction . This reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org While often characterized by harsh conditions, modifications to the Skraup reaction have been developed to improve yields and substrate scope for the synthesis of 1,6-naphthyridine. acs.org

The Friedländer condensation is another powerful tool for the synthesis of quinolines and their aza-analogs, including 1,6-naphthyridines. This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive methylene group. researchgate.net The versatility of the Friedländer synthesis allows for the introduction of various substituents on the newly formed ring.

More contemporary approaches often employ palladium-catalyzed cross-coupling and cyclization reactions . These methods offer high efficiency and functional group tolerance. For instance, a one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles has been utilized for the direct synthesis of benzo[b] nih.govscispace.comnaphthyridines. researchgate.net Similarly, intramolecular Heck-type cyclizations have been developed for the synthesis of tetrahydrobenzo[b] nih.govscispace.comnaphthyridines. researchgate.net

Acid-mediated intramolecular Friedel-Crafts-type reactions represent another important strategy. rsc.orgrsc.org For example, the cyclization of 4-(arylamino)nicotinonitriles can be mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to yield fused 1,6-naphthyridin-4-amines. rsc.orgrsc.org

The following table summarizes some of the key cyclization reactions used for the synthesis of the 1,6-naphthyridine core.

Cyclization ReactionKey ReactantsConditionsNotes
Skraup ReactionAminopyridine, GlycerolSulfuric acid, Oxidizing agentTraditional method, often harsh conditions. acs.org
Friedländer Condensation3-carbonyl-2-aminopyridine, Active methylene compoundBase or acid catalysisVersatile for introducing substituents. researchgate.net
Palladium-catalyzed CyclizationHalogenated pyridines, Unsaturated partnersPalladium catalyst, BaseHigh efficiency and functional group tolerance. researchgate.net
Friedel-Crafts Cyclization4-(Arylamino)nicotinonitrilesStrong acid (e.g., CF3SO3H)Forms fused 1,6-naphthyridine systems. rsc.orgrsc.org

Convergent and Divergent Synthesis Routes for 1,6-Naphthyridine-2-carboxylic Acid Derivatives

Both convergent and divergent synthetic strategies are employed in the preparation of 1,6-naphthyridine-2-carboxylic acid derivatives, allowing for the efficient generation of a library of analogs.

A convergent synthesis approach involves the independent synthesis of two or more complex fragments that are then joined together in the final stages of the synthesis. For the 1,6-naphthyridine scaffold, this could involve the synthesis of a substituted pyridine ring which is then fused with another pre-functionalized ring system. This strategy is advantageous for creating diversity in the final products by varying the structure of the initial fragments.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different products. nih.gov For example, a highly functionalized 1,6-naphthyridine core can be synthesized and then subjected to a series of different reactions to introduce a range of substituents at various positions. A recently developed method for the rapid diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. acs.org These bench-stable yet highly reactive intermediates can undergo one-pot difunctionalization reactions, leading to a diverse array of drug-like products. acs.org This approach allows for the late-stage functionalization of the naphthyridine core, which is highly desirable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Regioselective Introduction of the Carboxylic Acid Moiety at Position 2

The introduction of a carboxylic acid group specifically at the C2 position of the 1,6-naphthyridine ring is a critical step in the synthesis of the target compound. Achieving regioselectivity is paramount, as other positions on the heterocyclic scaffold may also be susceptible to carboxylation.

One common strategy involves the use of a precursor that already contains a functional group at the desired position, which can then be converted to a carboxylic acid. For example, a nitrile or an ester group at the C2 position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The synthesis of 10-methoxy dibenzo[b,h] nih.govscispace.comnaphthyridine-2-carboxylic acid has been reported, showcasing the feasibility of incorporating a carboxylic acid at this position on a related fused system. researchgate.net

Organometallic approaches can also be employed for the regioselective introduction of a carboxylic acid group. This involves the directed metalation of the 1,6-naphthyridine scaffold at the C2 position, followed by quenching with carbon dioxide. The choice of the directing group and the organometallic reagent is crucial for achieving the desired regioselectivity.

Selective Functionalization of the 3-Methyl Group

The presence of a methyl group at the C3 position offers a handle for further synthetic modifications. Selective functionalization of this methyl group allows for the introduction of a variety of substituents, leading to the generation of a diverse library of analogs.

One approach to functionalize the 3-methyl group is through radical-mediated reactions. For instance, late-stage C(sp³)–H methylation has been demonstrated on complex drug molecules, and similar principles could be applied to the 3-methyl group of the 1,6-naphthyridine core. princeton.edu This might involve hydrogen atom abstraction from the methyl group followed by reaction with a suitable methyl source.

Alternatively, the methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to form a halomethyl derivative. This intermediate can then undergo nucleophilic substitution reactions with a variety of nucleophiles to introduce different functional groups.

Condensation reactions are another avenue for the functionalization of the 3-methyl group. If the methyl group is sufficiently activated, it can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles, such as aldehydes or ketones, in aldol-type condensations.

Advanced Synthetic Transformations for Analog Preparation

The preparation of a diverse range of analogs of 3-methyl-1,6-naphthyridine-2-carboxylic acid often requires the use of advanced synthetic transformations. These reactions allow for the modification of the core structure and the introduction of various functional groups at different positions.

Cross-coupling reactions , such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions can be used to introduce aryl, heteroaryl, alkyl, and amino groups at various positions on the 1,6-naphthyridine scaffold, provided a suitable handle such as a halogen or a triflate is present. For example, the C7-triflate of a 1,6-naphthyridine intermediate has been shown to smoothly engage in Suzuki and Negishi cross-coupling reactions, as well as Buchwald amination. acs.org

Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules in a single step from three or more starting materials. nih.gov The development of a regioselective, one-pot, multi-component green synthesis of substituted benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines highlights the potential of MCRs in the synthesis of complex naphthyridine derivatives. nih.gov

Domino reactions , also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. These reactions can be used to rapidly build molecular complexity and have been applied to the synthesis of fused 1,5-naphthyridine derivatives. mdpi.com

Analytical Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound and its analogs is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is one of the most powerful tools for structural elucidation. mdpi.comnih.gov ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. scispace.comnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov For example, the characteristic stretching vibrations of the carboxylic acid O-H and C=O groups can be readily identified.

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. The structure of a fused 1,6-naphthyridine derivative has been unambiguously established by this technique. rsc.org

The following table summarizes the key analytical techniques and the information they provide for the characterization of 1,6-naphthyridine derivatives.

Analytical TechniqueInformation Provided
¹H NMR SpectroscopyProton environment, connectivity, and number. mdpi.comnih.gov
¹³C NMR SpectroscopyCarbon skeleton and chemical environment of carbons. mdpi.comnih.gov
Mass Spectrometry (MS)Molecular weight and fragmentation patterns. scispace.comnih.gov
High-Resolution Mass Spectrometry (HRMS)Elemental composition. mdpi.com
Infrared (IR) SpectroscopyPresence of functional groups. nih.gov
X-ray CrystallographyPrecise three-dimensional atomic arrangement. rsc.org

Chemical Derivatization and Scaffold Functionalization of 3 Methyl 1,6 Naphthyridine 2 Carboxylic Acid

Modifications of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-2 position of the 1,6-naphthyridine (B1220473) ring is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups and the formation of various conjugates.

Amide and Ester Conjugation Strategies

The conversion of the carboxylic acid to amides and esters is a fundamental strategy to expand the chemical space around the 3-methyl-1,6-naphthyridine-2-carboxylic acid core. These transformations can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Amide Bond Formation: The synthesis of amide derivatives is typically achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). For instance, the synthesis of carboxamide derivatives of structurally related benzo[b] nih.govnih.govnaphthyridin-(5H)ones has been reported, highlighting the feasibility of this approach within the broader naphthyridine class. These reactions generally proceed under mild conditions and are tolerant of a wide range of functional groups on the amine coupling partner.

Coupling AgentAdditiveTypical SolventGeneral Yield Range
DCCHOBtDichloromethane (DCM)60-90%
EDCNHSDimethylformamide (DMF)65-95%
SOCl₂-Toluene50-80%

Esterification: Ester derivatives of this compound can be prepared through several established methods. The Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a classic approach. Alternatively, reaction of the corresponding acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, provides a milder route to ester formation. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the steric and electronic properties of the resulting ester.

Reductive and Oxidative Transformations of the Carboxyl Group

Further diversification of the C-2 substituent can be achieved through reductive or oxidative transformations of the carboxylic acid group.

Reduction to Alcohols and Aldehydes: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-methyl-1,6-naphthyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting alcohol serves as a versatile intermediate for further functionalization, including etherification, esterification, or conversion to a leaving group for nucleophilic substitution. Partial reduction to the aldehyde is more challenging due to the high reactivity of the aldehyde intermediate but can sometimes be achieved using specialized reagents or by oxidation of the primary alcohol.

Oxidative Decarboxylation: While less common, oxidative decarboxylation of heteroaromatic carboxylic acids can be a route to introduce other functional groups or to generate the parent heterocycle without the carboxyl substituent. This transformation can be promoted by various reagents, depending on the specific substrate and desired outcome.

Substituent Variation on the Naphthyridine Ring System (Excluding 3-methyl and 2-carboxyl positions)

Modification of the naphthyridine ring itself, at positions other than C-2 and C-3, is crucial for exploring the structure-activity relationships (SAR) of this scaffold. The electron-deficient nature of the pyridine rings in the 1,6-naphthyridine system influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic properties of the 1,6-naphthyridine nucleus dictate the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution: Due to the presence of the two nitrogen atoms, the 1,6-naphthyridine ring is generally deactivated towards electrophilic attack compared to benzene. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at positions of relatively higher electron density and are often performed under forcing conditions. The precise location of substitution will be directed by the combined electronic effects of the nitrogen atoms and the existing methyl and carboxyl groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. This is a powerful method for introducing a variety of substituents. For this to occur, a good leaving group, such as a halogen, must be present on the ring. The reaction proceeds via a Meisenheimer-like intermediate and is facilitated by strong nucleophiles. For example, a chloro or bromo substituent on the naphthyridine ring could be displaced by amines, alkoxides, or thiolates to yield the corresponding substituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic scaffolds, including naphthyridines. These reactions typically involve the coupling of a halo- or triflyloxy-substituted naphthyridine with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling a halo-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the naphthyridine core.

Heck-Mizoroki Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between a halo-naphthyridine and an alkene, providing access to alkenyl-substituted naphthyridines.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling a halo-naphthyridine with a primary or secondary amine, offering a direct route to amino-substituted naphthyridines.

Sonogashira Coupling: The Sonogashira reaction is used to form carbon-carbon triple bonds by coupling a halo-naphthyridine with a terminal alkyne, yielding alkynyl-substituted derivatives which can serve as versatile synthetic handles for further transformations.

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraBoronic acid/esterC-CPd(PPh₃)₄
Heck-MizorokiAlkeneC-CPd(OAc)₂
Buchwald-HartwigAmineC-NPd₂(dba)₃
SonogashiraTerminal AlkyneC-C (triple)Pd(PPh₃)₂Cl₂/CuI

Incorporation into Hybrid Molecular Architectures

The this compound scaffold can be incorporated into larger, more complex molecular architectures to create hybrid molecules with potentially novel biological activities. This can be achieved by utilizing the functional groups on the naphthyridine core as points of attachment.

For example, the carboxylic acid can be used to link the naphthyridine moiety to other pharmacophores, peptides, or polymeric backbones through amide or ester linkages. This approach can lead to the development of bifunctional molecules, targeted drug delivery systems, or materials with unique properties. Furthermore, the synthesis of macrocycles incorporating the 1,6-naphthyridine unit has been reported, where the rigid naphthyridine scaffold can act as a structural element to control the conformation of the macrocycle. These hybrid structures are of interest in areas such as supramolecular chemistry and the development of novel therapeutics. The diverse reactivity of the 1,6-naphthyridine system allows for its integration into a wide range of molecular designs, expanding its potential applications in both materials science and drug discovery.

Structure Activity Relationship Sar Studies of 3 Methyl 1,6 Naphthyridine 2 Carboxylic Acid Derivatives

Identification of Key Pharmacophoric Elements

There is no specific pharmacophore model for 3-Methyl-1,6-naphthyridine-2-carboxylic acid derivatives reported in the reviewed literature. For related, but structurally distinct, 1,6-naphthyridine-based compounds, such as 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one inhibitors of c-Met kinase, key pharmacophoric elements have been identified. These include an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl (B1604629) group at the N-3 position, and the tricyclic core itself. nih.gov However, these findings are not directly transferable to the this compound scaffold.

Positional and Electronic Effects of Substituents on Biological Activity Modulators

Role of the 3-Methyl Group in Molecular Recognition

The specific role of the 3-methyl group in the molecular recognition of this compound derivatives is not detailed in available research. In medicinal chemistry, the introduction of a methyl group can have various effects, including increasing lipophilicity, influencing metabolism, and providing a key interaction point with a target protein. Without specific studies on this compound, any discussion on the role of the 3-methyl group would be speculative.

Influence of the Carboxylic Acid Moiety at Position 2 on Target Interactions

Similarly, the precise influence of the carboxylic acid moiety at the 2-position of the 3-Methyl-1,6-naphthyridine (B12692723) ring on target interactions is not documented. Carboxylic acid groups are often crucial for biological activity, acting as hydrogen bond donors and acceptors or forming salt bridges with amino acid residues in a protein's active site. The well-known quinolone antibiotics, which feature a related bicyclic core, rely on a carboxylic acid at the 3-position for their antibacterial activity. mdpi.com However, the specific contribution of a 2-carboxylic acid in the 3-methyl-1,6-naphthyridine series remains unelucidated.

Conformational Analysis and its Correlation with Biological Profiles

No studies detailing the conformational analysis of this compound derivatives and its correlation with their biological profiles were identified. Such studies are essential for understanding the three-dimensional arrangement of the molecule required for optimal target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

There are no published QSAR models specifically developed for this compound derivatives. QSAR studies on other naphthyridine series have been conducted, but the resulting models are specific to the scaffolds and biological targets for which they were developed and cannot be extrapolated to the compound .

Advanced Computational and Theoretical Investigations of 3 Methyl 1,6 Naphthyridine 2 Carboxylic Acid

In Silico Predictive Modeling for Drug Discovery

In silico modeling extends beyond ligand-target interactions to encompass the broader drug discovery process, including the screening of large compound libraries and the prediction of pharmacokinetic profiles.

Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been applied to libraries of 1,8-naphthyridine (B1210474) derivatives to identify compounds with potential anticancer activity. researchgate.net By docking a library of previously synthesized 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the human breast cancer cell line (MCF7), researchers can prioritize compounds for in vitro testing based on their predicted binding affinities. researchgate.net This process significantly accelerates the identification of lead compounds. The design of such libraries often involves modifying the core naphthyridine scaffold at various positions to explore the structure-activity relationship (SAR) and optimize binding efficiency and selectivity. nih.gov

The success of a drug candidate is highly dependent on its ADME properties, which determine its bioavailability and metabolic fate in the body. In silico tools and web-based software like SwissADME are widely used to predict these properties for novel compounds, including naphthyridine derivatives. nih.govyoutube.com These predictions are based on the molecular structure and help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. springernature.com

Key ADME parameters evaluated include adherence to drug-likeness rules (e.g., Lipinski's rule of five), water solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. youtube.com For example, in silico ADMET studies of 1,8-naphthyridine derivatives have been conducted to assess their potential as H1-receptor inhibitors. ijpba.info The table below summarizes typical ADME parameters predicted for drug candidates.

ADME Property Parameter Predicted Value/Classification Significance
Drug-Likeness Lipinski's Rule of FivePass/Fail (e.g., 0 violations)Predicts oral bioavailability
Absorption GI AbsorptionHigh/LowLikelihood of absorption from the gut
Distribution Blood-Brain Barrier (BBB) PermeantYes/NoAbility to cross into the central nervous system
Metabolism CYP450 Inhibitor (e.g., CYP2D6)Yes/NoPotential for drug-drug interactions
Physicochemical Topological Polar Surface Area (TPSA)Value (e.g., < 140 Ų)Correlates with drug transport properties
Solubility Log S (ESOL)Value (e.g., > -6)Predicts aqueous solubility

Note: This table represents the types of data generated from in silico ADMET predictions for compounds like naphthyridines.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules from first principles. nih.gov These methods provide deep insights into the intrinsic properties of a compound that govern its chemical behavior and interactions.

DFT calculations have been used to study the electronic properties of various naphthyridine isomers, including the 1,6-naphthyridine (B1220473) scaffold. nih.gov These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of key electronic descriptors. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Theoretical studies on derivatives of 1,6- and 1,7-naphthyridines have used semi-empirical methods like AM1 and PM3 to analyze the relative stabilities of different isomers and their interactions with solvents. nih.gov Such calculations help to understand phenomena like the formation of zwitterionic species in different solvent environments. nih.gov More advanced DFT studies on naphthyridine-based systems have explored their electronic and nonlinear optical (NLO) properties, calculating parameters such as polarizability and hyperpolarizability. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

The following table presents typical electronic properties derived from quantum chemical calculations for heterocyclic compounds, illustrating the data that would be relevant for 3-Methyl-1,6-naphthyridine-2-carboxylic acid.

Parameter Description Typical Finding for Naphthyridines
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Calculated value (in eV)
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Calculated value (in eV)
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.
Dipole Moment (µ) Measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Chemical Hardness (η) Resistance to change in electron distribution.Derived from HOMO-LUMO energies.

Note: This table is a conceptual representation of data obtained from quantum chemical calculations for naphthyridine-type structures.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals can predict a molecule's reactivity, selectivity, and stability.

For this compound, a detailed FMO analysis would involve calculating the energies of the HOMO and LUMO, as well as their spatial distribution across the molecule. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. The locations of the HOMO and LUMO densities highlight the most probable sites for electrophilic and nucleophilic attack, respectively.

However, specific data from FMO analysis for this compound, including HOMO-LUMO energy values and orbital distribution maps, are not available in the reviewed literature. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -
Ionization Potential -

No specific data is available in the search results.

Strategic Medicinal Chemistry Applications of 3 Methyl 1,6 Naphthyridine 2 Carboxylic Acid Scaffold

Lead Compound Optimization for Specific Molecular Targets

The 3-methyl-1,6-naphthyridine-2-carboxylic acid scaffold serves as a valuable template for lead optimization, a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a preliminary hit compound. The structural rigidity of the naphthyridine core allows for predictable modifications, enabling chemists to systematically probe the structure-activity relationships (SAR) and refine the compound's interaction with its molecular target.

A prominent example of lead optimization involving a closely related scaffold is the development of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors based on the 1,6-naphthyridin-2(1H)-one core. acs.orgnih.gov Aberrant FGFR4 signaling is a known driver in the progression of certain cancers, such as hepatocellular carcinoma and colorectal cancer. acs.orgnih.gov Through systematic structural modifications of the 1,6-naphthyridin-2(1H)-one scaffold, researchers have identified key structural features that govern potency and selectivity.

For instance, in a study focused on developing FGFR4 inhibitors for colorectal cancer, a series of 1,6-naphthyridine-2-one derivatives were synthesized and evaluated. The screening cascade identified compound 19g as a highly potent and selective inhibitor. nih.gov This compound demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines. nih.gov Furthermore, 19g showed potent inhibition of FGFR4 phosphorylation and its downstream signaling pathways. nih.gov In a xenograft mouse model using HCT116 cells, 19g induced significant tumor inhibition without apparent toxicity, highlighting its potential as a promising antitumor drug candidate. nih.gov

Similarly, another study on 1,6-naphthyridin-2(1H)-one derivatives for the treatment of hepatocellular carcinoma led to the discovery of compound A34 . acs.org Through detailed structural optimizations, A34 exhibited enhanced FGFR4 inhibitory capability and selectivity, along with potent anti-proliferative activities against FGFR4-dependent liver cancer cell lines. acs.org This compound also demonstrated significant antitumor efficacy in a Hep-3B xenograft model, coupled with favorable pharmacokinetic properties. acs.org

The insights gained from these studies on the 1,6-naphthyridin-2(1H)-one scaffold can be extrapolated to the this compound core. The methyl group at the 3-position and the carboxylic acid at the 2-position of the latter provide distinct points for modification to optimize interactions within the ATP-binding pocket of kinases like FGFR4. The carboxylic acid, for instance, can act as a key hydrogen bond donor or acceptor, or be converted to various amides and esters to explore different binding interactions and modulate physicochemical properties.

CompoundTargetIC50 (nM)Key FindingsReference
19g FGFR4-Potent and selective inhibitor with significant in vivo antitumor efficacy in a colorectal cancer model. nih.gov
A34 FGFR4-Potent and selective inhibitor with significant in vivo antitumor efficacy in a hepatocellular carcinoma model and favorable pharmacokinetics. acs.org

Rational Design of Ligands for Underexplored Biological Systems

The unique structural features of the this compound scaffold make it an attractive starting point for the rational design of ligands targeting underexplored biological systems. Rational drug design relies on the understanding of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. The defined geometry of the naphthyridine core provides a solid foundation for computational modeling and structure-based design approaches.

While specific examples for the this compound scaffold are not extensively documented in publicly available research, the broader class of naphthyridines has been successfully employed in this manner. For example, new 1,8-naphthyridine-3-carboxylic acid derivatives have been designed and synthesized as H1 receptor antagonists. rsc.orgrsc.org In silico studies, including molecular docking and pharmacokinetic parameter prediction, were used to guide the design of these compounds. rsc.orgrsc.org This approach led to the identification of a promising bronchorelaxant agent. rsc.orgrsc.org

The this compound scaffold could be similarly applied to design ligands for novel or less-studied targets. By using the known structure of a target protein, computational methods can be used to dock the scaffold into the binding site and predict favorable interactions. The methyl and carboxylic acid groups can then be strategically modified to enhance these interactions and improve binding affinity. This approach is particularly valuable for targets where there are few known small molecule modulators, as it allows for the de novo design of novel chemical entities.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold, with its diverse array of functional groups and potential for modification, is well-suited for the design of multi-targeting agents.

The 1,6-naphthyridine (B1220473) framework has been explored for its potential in developing multi-target inhibitors. For instance, derivatives of N-substituted-3-phenyl-1,6-naphthyridinone have been designed as selective c-Met kinase inhibitors with activity against VEGFR-2. nih.gov This dual activity is significant as both c-Met and VEGFR-2 are key players in tumor angiogenesis and metastasis. The development of compounds that can simultaneously inhibit both targets offers a promising strategy for more effective cancer therapy.

In a study focused on Alzheimer's disease, piperidine-fused naphthyridine derivatives were investigated as dual inhibitors of monoamine oxidase (MAO) subtypes A and B, as well as acetyl- and butyrylcholinesterase (AChE, BChE). mdpi.com Such a multi-target profile is highly desirable for treating the complex pathology of Alzheimer's disease.

The this compound scaffold provides a platform to rationally design polypharmacology. By carefully selecting and placing substituents on the naphthyridine core, it is possible to create molecules that can fit into the binding sites of multiple, distinct targets. This approach can lead to the development of more efficacious drugs with potentially lower risks of drug resistance.

Derivative ClassTargeted Biological SystemsTherapeutic AreaKey FindingsReference
N-substituted-3-phenyl-1,6-naphthyridinonesc-Met, VEGFR-2OncologyDevelopment of selective dual inhibitors for cancer therapy. nih.gov
Piperidine-fused naphthyridinesMAO-A, MAO-B, AChE, BChENeurodegenerative DiseasesPotential for multi-target therapy in Alzheimer's disease. mdpi.com

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and in vivo systems. The this compound scaffold can be utilized to develop such probes due to its potential for high-affinity and selective binding.

Recently, a potent and selective naphthyridine-based chemical probe was developed for Casein Kinase 2 (CK2), a protein kinase implicated in various diseases, including cancer. acs.orgnih.gov This probe demonstrated exquisite selectivity for CK2α and CK2α' across the kinome. acs.orgnih.gov The development of a structurally related negative control, which lacks a key binding interaction, further validated the probe's specificity. acs.orgnih.gov Such well-characterized chemical probes are invaluable tools for dissecting the complex biological roles of their target proteins. acs.orgnih.gov

The this compound scaffold can be adapted for the development of chemical probes for other targets. The carboxylic acid moiety is particularly useful as it provides a handle for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly disrupting the core binding interactions. These tagged probes can then be used in a variety of biological assays, including fluorescence microscopy and affinity purification, to visualize the localization and interaction partners of the target protein. Furthermore, the optical properties of some 1,6-naphthyridin-7(6H)-ones, such as strong fluorescence and large Stokes shifts, make them suitable for biological imaging applications. rsc.org

Future Perspectives and Emerging Research Directions for 3 Methyl 1,6 Naphthyridine 2 Carboxylic Acid Research

Integration of Advanced Synthetic Technologies

The synthesis of the 1,6-naphthyridine (B1220473) core has traditionally been achieved through various methods, including intramolecular cyclization reactions. rsc.org For instance, a mild and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines involves a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.org Another established method is the Niementowski reaction, which involves the condensation of anthranilic acids with piperidones to create benzo[b] nih.govreactionbiology.comnaphthyridine derivatives. mdpi.com

However, to accelerate the discovery and optimization of derivatives of 3-Methyl-1,6-naphthyridine-2-carboxylic acid, future research will likely incorporate more advanced synthetic technologies. These technologies aim to improve yield, reduce reaction times, and enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Advanced Synthetic Technologies:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for hazardous reactions, and easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. This technique has been successfully applied to various heterocyclic syntheses and could be adapted for the derivatization of the 1,6-naphthyridine scaffold.

High-Throughput Synthesis: Automated parallel synthesis platforms enable the rapid creation of large libraries of analogues. By systematically modifying different positions on the this compound core, researchers can efficiently explore the chemical space and identify compounds with improved biological activity.

Photoredox Catalysis: This emerging field uses visible light to initiate chemical reactions, often under very mild conditions. It opens up new avenues for functionalizing the naphthyridine ring in ways that are not possible with traditional thermal methods.

The integration of these technologies will be crucial for overcoming synthetic bottlenecks and efficiently producing a wide range of derivatives for biological evaluation.

Comprehensive Elucidation of Off-Target Interactions

Many kinase inhibitors are known to be unselective, binding to multiple kinases other than their intended target. nih.govacs.org These "off-target" interactions can lead to unexpected side effects or, in some cases, beneficial polypharmacology where a single drug can treat a disease through multiple mechanisms. nih.gov Given that naphthyridine derivatives often function as kinase inhibitors, a thorough understanding of the interaction profile of this compound is essential for its development as a safe and effective therapeutic agent. rsc.org

Future research must move beyond primary target validation to a comprehensive, kinome-wide assessment of selectivity. This involves identifying and characterizing all potential binding partners, which is critical for predicting potential toxicities and for uncovering new therapeutic opportunities (drug repurposing). nih.gov

Methods for Elucidating Off-Target Interactions:

TechnologyDescriptionApplication to Compound Research
Kinase Screening Panels In vitro assays that test a compound against a large panel of recombinant kinases (often hundreds) to measure its binding affinity or inhibitory activity. researchgate.netProvides a direct measure of the compound's selectivity across the human kinome, identifying primary and secondary targets.
Proteomics Approaches Unbiased methods like affinity chromatography coupled with mass spectrometry are used to identify all proteins from a cell lysate that bind to the compound. nih.govOffers a broad, unbiased view of potential off-target interactions within the entire proteome, not just kinases.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of proteins in intact cells upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature.Confirms target engagement and off-target binding within a physiological cellular environment.
Computational Profiling In silico methods, such as the Similarity Ensemble Approach (SEA), use the chemical structure of a compound to predict its likely targets based on the known targets of structurally similar molecules. nih.govEnables early-stage prediction of potential off-target liabilities, guiding the design of more selective compounds.

A systematic approach combining these methods will be necessary to build a complete "interaction map" for any promising derivative of this compound, facilitating a more rational path to clinical development.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design-synthesis-test cycle. mdpi.comnih.govnih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby guiding medicinal chemistry efforts more efficiently than traditional approaches alone. easpublisher.comnih.gov

For this compound, AI/ML can be applied at multiple stages, from generating novel molecular ideas to predicting their biological activities and pharmacokinetic properties before they are even synthesized. youtube.comresearchgate.net

Key AI/ML Applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like Random Forest and Support Vector Machines can build predictive models that correlate the structural features of naphthyridine derivatives with their biological activity. nih.gov These models can then be used to prioritize which new compounds to synthesize.

De Novo Drug Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns of known active molecules to design entirely new chemical structures with desired properties. nih.goveaspublisher.com This could lead to the discovery of novel 1,6-naphthyridine scaffolds with enhanced efficacy.

ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial. Deep learning models can be trained on existing ADMET data to forecast the pharmacokinetic and safety profiles of new designs, reducing late-stage failures. youtube.com

Virtual High-Throughput Screening (vHTS): AI can be used to screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

By integrating these AI/ML tools, researchers can explore the chemical space around this compound more intelligently, enhancing the efficiency and success rate of drug discovery campaigns. chemrxiv.orgnih.gov

Development of Advanced In Vitro Models for Biological Evaluation

A significant challenge in drug development is the poor translation of results from preclinical models to human clinical trials. nih.gov Traditional two-dimensional (2D) cell cultures and animal models often fail to replicate the complex physiology of human tissues and diseases. nih.govbiotechniques.com To obtain more predictive data on the efficacy and toxicity of this compound derivatives, the adoption of advanced in vitro models is essential.

These next-generation models better mimic the in vivo environment, providing more clinically relevant insights early in the drug development pipeline. biotechniques.com

Examples of Advanced In Vitro Models:

Model TypeDescriptionAdvantages for Compound Evaluation
Organoids 3D, self-organizing microtissues grown from stem cells that recapitulate the structure and function of a specific organ (e.g., tumor organoids). biotechniques.comAllows for testing on patient-derived tissues, capturing the genetic heterogeneity of diseases like cancer and providing better prediction of patient response.
Conditionally Reprogrammed Cells (CRCs) A 2D culture technique that allows for the rapid expansion of patient-derived epithelial cells without genetic modification. biotechniques.comEnables the generation of large numbers of cells for high-throughput screening while maintaining the phenotype of the original tissue.
Organs-on-a-Chip Microfluidic devices containing living cells in continuously perfused microchambers that simulate the activities and mechanics of human organs.Can model the interaction between different organs, allowing for the study of a drug's systemic effects and metabolism in a controlled environment.
3D Bioprinting The layer-by-layer deposition of bio-inks (cell-laden materials) to create complex 3D tissue structures.Offers precise control over the cellular architecture of the tissue model, enabling the creation of more realistic and reproducible cancer or disease models.

Utilizing these advanced models will enable a more accurate preclinical assessment of this compound and its analogues, leading to a higher probability of success in subsequent clinical trials. reactionbiology.comreactionbiology.com

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYieldReference
BrominationBr₂, AcOH, 80°C80%
Ester Hydrolysis2M KOH, 90°C, 14 min93%
DecarboxylationNeat substrate, 250°C77%

Which analytical techniques are most suitable for characterizing this compound?

Basic Question: What standard analytical methods are used to confirm the structure and purity of naphthyridinecarboxylic acids?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and methyl group integration .
  • HPLC-MS : To assess purity and detect trace byproducts .
  • X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .

Advanced Question: How can advanced spectroscopic methods elucidate kinetic and thermodynamic properties of this compound?

Methodological Answer:

  • Flow NMR Kinetics : Monitor reaction intermediates in real-time (e.g., dimerization kinetics in acetonitrile at varying temperatures) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in biological assays .

How does the methyl substituent at position 3 influence the compound’s stability and reactivity?

Basic Question: What is the role of the methyl group in modulating electronic and steric effects?

Methodological Answer:

  • Electron-Donating Effects : The methyl group increases electron density at position 2, enhancing carboxylate anion stability .
  • Steric Hindrance : Reduces reactivity at adjacent positions, as seen in slower amidation rates compared to non-methylated analogs .

Advanced Question: How can computational modeling predict degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations : Simulate decarboxylation energy barriers to predict thermal stability .
  • pH-Dependent Stability Assays : Use accelerated aging studies in buffers (pH 1–13) to identify labile bonds .

What biological activities have been explored for naphthyridinecarboxylic acids, and how does structural modification impact efficacy?

Basic Question: Which biological targets are associated with naphthyridinecarboxylic acids?

Methodological Answer:

  • Antiviral Activity : Derivatives inhibit human cytomegalovirus (HCMV) by targeting viral polymerases .
  • Antimicrobial Properties : Trifluoromethyl-substituted analogs show broad-spectrum activity against Gram-negative bacteria .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of potent analogs?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .
  • Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole to improve metabolic stability .

Q. Table 2: Biological Activity of Selected Derivatives

DerivativeBiological TargetIC₅₀/EC₅₀Reference
8-Bromo-1,6-naphthyridine-2-carboxylic acidHCMV Polymerase0.2 μM
2-(Trifluoromethyl) derivativeE. coli4.5 μg/mL

How should researchers address contradictions in reported reaction yields or conditions?

Basic Question: What factors contribute to variability in synthetic yields across studies?

Methodological Answer:

  • Catalyst Purity : Impurities in Pd catalysts can reduce coupling efficiency .
  • Reaction Scale : Decarboxylation yields drop at larger scales due to heat transfer inefficiencies .

Advanced Question: What statistical or mechanistic approaches resolve discrepancies in kinetic data?

Methodological Answer:

  • Arrhenius Analysis : Compare activation energies for decarboxylation under different conditions .
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.